molecular formula C11H21NOS B12984189 2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine

2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine

Cat. No.: B12984189
M. Wt: 215.36 g/mol
InChI Key: QGSNQKBNRVKYKG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine is a complex organic compound featuring a thietan ring, a tetrahydropyran ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine typically involves multiple steps, starting with the preparation of the thietan and tetrahydropyran rings. One common method involves the oxa-6π-electrocyclization of dienones to form the tetrahydropyran ring . The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves the coupling of the tetrahydropyran and thietan rings with the amine group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-((tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine is unique due to its combination of the thietan and tetrahydropyran rings with an amine group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

2,2-dimethyl-N-(oxan-3-ylmethyl)thietan-3-amine

InChI

InChI=1S/C11H21NOS/c1-11(2)10(8-14-11)12-6-9-4-3-5-13-7-9/h9-10,12H,3-8H2,1-2H3

InChI Key

QGSNQKBNRVKYKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2CCCOC2)C

Origin of Product

United States

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